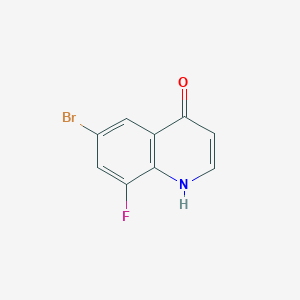
6-溴-8-氟喹啉-4-醇
描述
6-Bromo-8-fluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5BrFNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
科学研究应用
6-Bromo-8-fluoroquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6-bromo-8-fluoroquinolin-4-ol belongs, primarily target dna gyrase and topoisomerase iv . These enzymes are vital for bacterial DNA replication, making them effective targets for antimicrobial drugs .
Mode of Action
Fluoroquinolones, including 6-Bromo-8-fluoroquinolin-4-ol, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-8-fluoroquinolin-4-ol are likely related to DNA synthesis and replication, given its mode of action . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and, ultimately, bacterial cell death .
Pharmacokinetics
Fluoroquinolones are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and effectiveness as antimicrobial drugs .
Result of Action
The molecular and cellular effects of 6-Bromo-8-fluoroquinolin-4-ol’s action would likely include the disruption of DNA replication, leading to cell death . By inhibiting key enzymes involved in DNA synthesis, the compound prevents bacterial cells from replicating their DNA, which is a crucial step in cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-8-fluoroquinolin-4-ol. Generally, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of pharmaceutical compounds .
生化分析
Molecular Mechanism
At the molecular level, 6-Bromo-8-fluoroquinolin-4-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly protein kinases. By binding to the active site of these enzymes, 6-Bromo-8-fluoroquinolin-4-ol prevents the phosphorylation of target proteins, thereby disrupting signaling pathways. Additionally, this compound can interact with nucleic acids, altering their structure and function, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-8-fluoroquinolin-4-ol have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have shown that 6-Bromo-8-fluoroquinolin-4-ol can have sustained effects on cellular function, particularly in terms of gene expression and cell signaling .
Dosage Effects in Animal Models
The effects of 6-Bromo-8-fluoroquinolin-4-ol vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage is required to achieve a significant biochemical response. These studies highlight the importance of dosage optimization to balance efficacy and safety .
Metabolic Pathways
6-Bromo-8-fluoroquinolin-4-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of 6-Bromo-8-fluoroquinolin-4-ol with these enzymes can also affect the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 6-Bromo-8-fluoroquinolin-4-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Bromo-8-fluoroquinolin-4-ol is critical for its activity and function. It has been found to localize primarily in the nucleus, where it interacts with nucleic acids and regulatory proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, 6-Bromo-8-fluoroquinolin-4-ol can also be found in other organelles, such as the mitochondria, where it can influence cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoroquinolin-4-ol typically involves the bromination and fluorination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform, followed by fluorination with a suitable fluorinating agent . The reaction conditions often include the use of solvents like chloroform and tetrahydrofuran (THF), and the reactions are carried out under controlled temperatures and atmospheric conditions.
Industrial Production Methods
Industrial production of 6-Bromo-8-fluoroquinolin-4-ol may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
6-Bromo-8-fluoroquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the bromine or fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Similar Compounds
- 6-Fluoroquinolin-4-ol
- 8-Bromoquinolin-4-ol
- 6-Chloroquinolin-4-ol
- 8-Fluoroquinolin-4-ol
Uniqueness
6-Bromo-8-fluoroquinolin-4-ol is unique due to the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to other similar compounds .
属性
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWJCNNJOEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


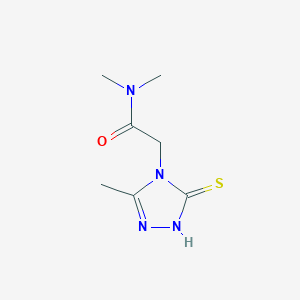
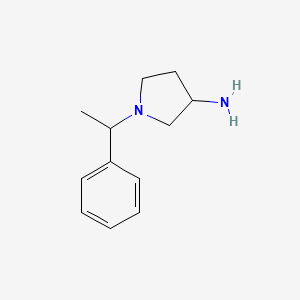
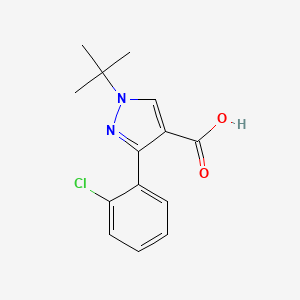
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)
carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)
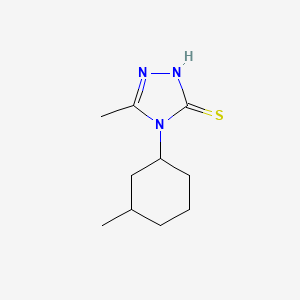
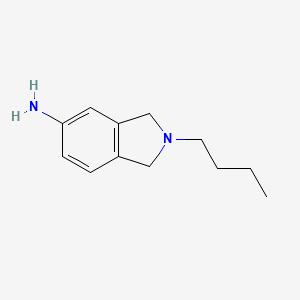

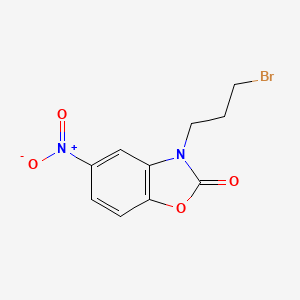
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)

